molecular formula C21H24FNO3 B5349611 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol

2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol

Katalognummer B5349611
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: UHUKOYWJFBUTKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol, also known as ALKS 5461, is a novel antidepressant drug that has gained significant attention in the scientific community due to its potential to treat major depressive disorder (MDD).

Wirkmechanismus

2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol 5461 is a combination of buprenorphine, a partial mu-opioid receptor agonist, and samidorphan, a mu-opioid receptor antagonist. The combination of these two compounds produces a unique pharmacological profile that modulates the activity of the endogenous opioid system, which has been implicated in the pathophysiology of MDD. This compound 5461 has been shown to increase the availability of endogenous opioids, such as beta-endorphins, which are known to produce antidepressant effects.
Biochemical and Physiological Effects:
This compound 5461 has been shown to produce several biochemical and physiological effects that contribute to its antidepressant properties. This compound 5461 increases the availability of beta-endorphins, which activate mu-opioid receptors to produce analgesic and antidepressant effects. Moreover, this compound 5461 has been shown to reduce the activity of the kappa-opioid receptor, which has been implicated in the development of depressive symptoms. This compound 5461 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol 5461 is its unique pharmacological profile, which has been shown to produce rapid and sustained antidepressant effects. Moreover, this compound 5461 has a favorable safety profile, with a low risk of abuse and addiction compared to traditional opioids. However, one of the limitations of this compound 5461 is its high cost, which may limit its accessibility to patients. Moreover, this compound 5461 may not be effective in all patients with MDD, and further research is needed to identify biomarkers that can predict treatment response.

Zukünftige Richtungen

Several future directions for 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol 5461 research have been proposed. One area of research is to investigate the long-term safety and efficacy of this compound 5461 in patients with MDD. Moreover, further research is needed to identify the optimal dosing regimen for this compound 5461 and to determine whether it can be used in combination with other antidepressants. Additionally, research is needed to identify biomarkers that can predict treatment response to this compound 5461 and to develop personalized treatment strategies for patients with MDD. Finally, further research is needed to investigate the potential of this compound 5461 in treating other psychiatric disorders, such as anxiety disorders and substance use disorders.
Conclusion:
In conclusion, this compound 5461 is a novel antidepressant drug that has shown promising results in clinical trials for the treatment of MDD. This compound 5461 has a unique pharmacological profile that modulates the activity of the endogenous opioid system, which has been implicated in the pathophysiology of MDD. This compound 5461 has several advantages, including rapid onset of action and a favorable safety profile. However, further research is needed to investigate the long-term safety and efficacy of this compound 5461 and to identify biomarkers that can predict treatment response.

Synthesemethoden

The synthesis of 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol 5461 involves the reaction of 6-methoxy-2-nitrophenol with 3-(2-(4-fluorophenyl)ethyl)-1-piperidinylamine in the presence of sodium borohydride. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol 5461 has been extensively studied for its potential to treat MDD, which is a prevalent mental health disorder characterized by persistent feelings of sadness, hopelessness, and loss of interest in daily activities. Several clinical trials have demonstrated the efficacy of this compound 5461 in reducing depressive symptoms in patients with MDD. Moreover, this compound 5461 has been shown to have a faster onset of action compared to traditional antidepressants, which can take several weeks to produce therapeutic effects.

Eigenschaften

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(2-hydroxy-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-26-19-6-2-5-18(20(19)24)21(25)23-13-3-4-16(14-23)8-7-15-9-11-17(22)12-10-15/h2,5-6,9-12,16,24H,3-4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUKOYWJFBUTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.